molecular formula C6H5IN2S B1381590 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole CAS No. 1548265-54-8

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole

Cat. No.: B1381590
CAS No.: 1548265-54-8
M. Wt: 264.09 g/mol
InChI Key: JCKGHZLZQYZUOV-UHFFFAOYSA-N
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Description

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound with the molecular formula C6H5IN2S and a molecular weight of 264.09 g/mol This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 3rd position, and a fused imidazo-thiazole ring system

Biochemical Analysis

Biochemical Properties

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce changes in the expression of specific genes, leading to alterations in cellular behavior . Additionally, it has been observed to impact metabolic processes, potentially disrupting normal cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, potentially leading to significant alterations in cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and alter metabolite levels, potentially disrupting normal metabolic functions . The compound’s interactions with specific enzymes can lead to changes in the overall metabolic profile of the cell, affecting energy production and other critical cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity, contributing to its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoimidazole with methyl iodide, followed by cyclization with an appropriate reagent to form the imidazo-thiazole ring . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and employing industrial reactors to maintain controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

5-iodo-3-methylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKGHZLZQYZUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(N12)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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